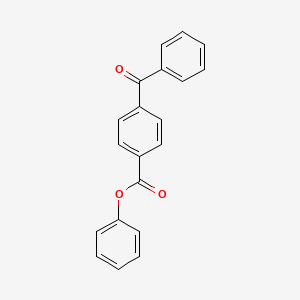
Phenyl 4-benzoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-benzoylbenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a phenyl group attached to the 4-position of a benzoylbenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl 4-benzoylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-benzoylbenzoic acid with phenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 4-benzoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming phenyl 4-hydroxybenzoate.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are frequently employed.
Major Products Formed:
Oxidation: Formation of 4-benzoylbenzoic acid.
Reduction: Formation of phenyl 4-hydroxybenzoate.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-benzoylbenzoate has diverse applications in scientific research:
Wirkmechanismus
Phenyl 4-benzoylbenzoate can be compared with other benzoate derivatives such as:
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Phenyl benzoate: Known for its liquid crystalline properties and applications in display technologies.
Uniqueness: this compound stands out due to its dual functionality as both a benzoate and a benzoyl compound, offering unique reactivity and versatility in various applications .
Vergleich Mit ähnlichen Verbindungen
- Benzyl benzoate
- Phenyl benzoate
- 4-Benzoylbenzoic acid
Eigenschaften
Molekularformel |
C20H14O3 |
|---|---|
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
phenyl 4-benzoylbenzoate |
InChI |
InChI=1S/C20H14O3/c21-19(15-7-3-1-4-8-15)16-11-13-17(14-12-16)20(22)23-18-9-5-2-6-10-18/h1-14H |
InChI-Schlüssel |
LJNXAXBMCVLWLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14137800.png)
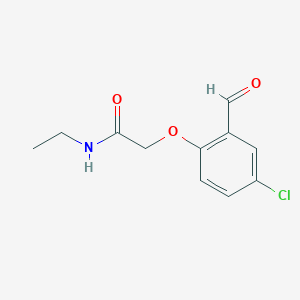
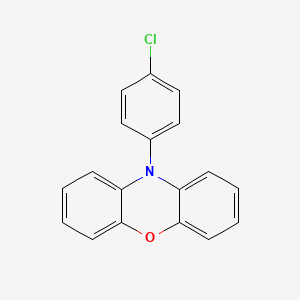
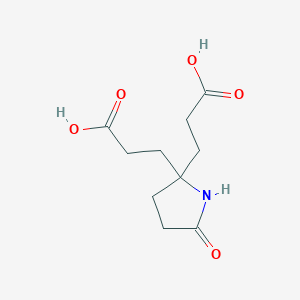
![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B14137845.png)
![4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B14137846.png)
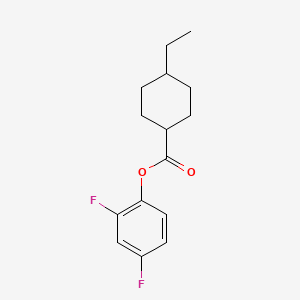
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14137852.png)
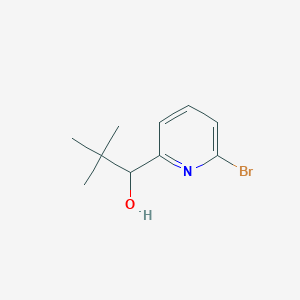

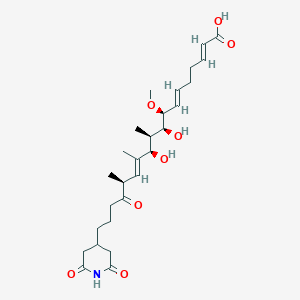
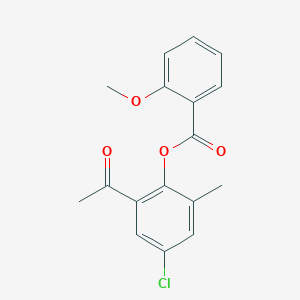
![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)
